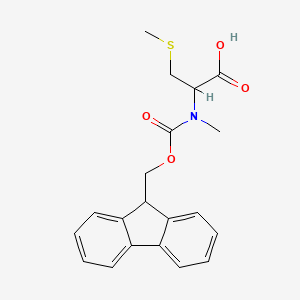Fmoc-N-Me-Cys(Me)-OH
CAS No.:
Cat. No.: VC17942239
Molecular Formula: C20H21NO4S
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H21NO4S |
|---|---|
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23) |
| Standard InChI Key | GHJZJWOYPATEAL-UHFFFAOYSA-N |
| Canonical SMILES | CN(C(CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Identity and Structural Features
Fmoc-N-Me-Cys(Me)-OH is a protected amino acid derivative with the systematic name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-S-methyl-L-cysteine. Its molecular formula is C₂₀H₂₁NO₄S, and it has a molecular weight of 371.45 g/mol . The compound’s structure integrates two critical modifications:
-
N-methylation: The α-amino group of cysteine is methylated, which reduces hydrogen-bonding capacity and alters peptide backbone conformation .
-
S-methylation: The thiol side chain is protected with a methyl group, preventing unwanted oxidation or disulfide exchange during synthesis .
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₁NO₄S | |
| Molecular Weight | 371.45 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Boiling Point | 594.5 ± 50.0 °C | |
| Flash Point | 313.4 ± 30.1 °C | |
| Storage Conditions | 2–8°C, desiccated |
The Fmoc (9-fluorenylmethoxycarbonyl) group provides acid-labile protection for the α-amino group, enabling its selective removal under mild basic conditions (e.g., piperidine in DMF) . The S-methyl group, in contrast, is stable under both acidic and basic conditions, making it compatible with Fmoc-SPPS protocols .
Synthetic Methodologies
Challenges in Dual Methylation
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-Me-Cys(Me)-OH is widely used in Fmoc-SPPS for constructing peptides with constrained conformations or enhanced proteolytic stability . For example:
-
Disulfide Bond Mimetics: The S-methyl group prevents premature disulfide formation, allowing controlled oxidation post-synthesis. In a study replicating the active site of thioredoxin reductase, researchers substituted cysteine with N-Me-Cys(Me) to stabilize a vicinal disulfide motif .
-
Aggregation Reduction: N-methylation disrupts backbone hydrogen bonding, mitigating peptide aggregation during synthesis . This property is critical for synthesizing amyloid-β fragments for Alzheimer’s research .
Drug Development
The compound’s stability and modularity make it valuable for creating peptide-based therapeutics:
-
Enhanced Bioavailability: N-methylation improves membrane permeability, as demonstrated in cyclic peptide inhibitors of protein-protein interactions .
-
Targeted Drug Delivery: The S-methyl group enables site-specific bioconjugation via thiol-ene "click" chemistry, facilitating attachment to nanoparticles or antibodies .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.68 (t, 2H, Fmoc), 4.32 (m, 1H, α-CH), 3.11 (s, 3H, N-Me), 2.10 (s, 3H, S-Me) .
-
MS (ESI+): m/z 372.1 [M+H]⁺, consistent with the molecular formula C₂₀H₂₁NO₄S .
Comparative Analysis with Related Derivatives
The S-methyl group in Fmoc-N-Me-Cys(Me)-OH eliminates the need for post-synthetic deprotection, streamlining workflows in automated peptide synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume